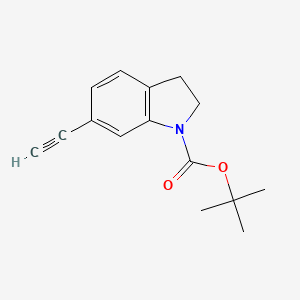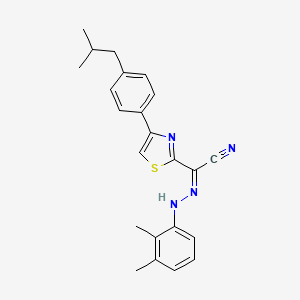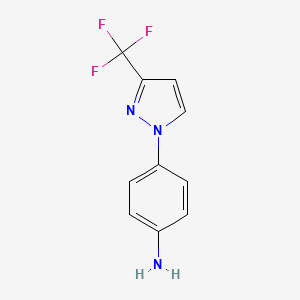
4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that appears to be related to a class of compounds known for their electrophysiological activity, particularly in the context of cardiac arrhythmias. The structure suggests the presence of an imidazole ring, a benzamide moiety, and a cyanophenyl group, which are common in various pharmacologically active compounds.
Synthesis Analysis
The synthesis of related imidazolylbenzamides has been described in the literature. For instance, a series of N-substituted imidazolylbenzamides were synthesized and showed promising electrophysiological activity, comparable to known class III agents like sematilide . Although the exact synthesis of the compound is not detailed in the provided papers, it can be inferred that similar synthetic routes may be employed, involving the coupling of an imidazole derivative with a cyanophenyl group and subsequent modifications to introduce the benzamide functionality.
Molecular Structure Analysis
The molecular structure of related compounds, such as those described in the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, suggests that the imidazole ring is a crucial pharmacophore . The presence of the cyanophenyl group could contribute to the electronic properties of the molecule, potentially affecting its binding affinity to biological targets. The molecular structure is likely characterized by spectroscopic techniques such as UV-vis, FT-IR, and NMR .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of the compound are not provided, related compounds with imidazole and benzamide groups have been studied for their pharmacological properties, including antiarrhythmic and serotonin antagonist activities . The physical properties such as solubility, melting point, and stability would be influenced by the compound's molecular structure and substituents. The chemical properties, including reactivity and pharmacological activity, would be determined by the functional groups present in the molecule.
Applications De Recherche Scientifique
Antiviral Activity
Imidazo[1,5-a]-1,3,5-triazine derivatives, which include structural units similar to 4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide, have been studied for their antiviral properties. These compounds have shown inhibitory effects on ortho- and paramyxoviruses, with specific derivatives demonstrating selective biological activity against influenza A virus and respiratory syncytial virus at concentrations significantly lower than cytotoxic levels (Golankiewicz et al., 1995).
Anticancer Potential
Derivatives structurally related to the chemical compound have been synthesized and evaluated for their anticancer properties. For instance, certain indapamide derivatives demonstrated proapoptotic activity on melanoma cell lines. One specific compound exhibited significant anticancer activity with IC50 values indicative of its potential as an anticancer agent (Yılmaz et al., 2015).
Impurity Identification in Pharmaceuticals
Compounds including 4-(2-amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) benzamide, which share a resemblance with the chemical compound of interest, have been identified as impurities in pharmaceutical drugs like Repaglinide. Their identification and characterization are crucial for quality control in pharmaceutical manufacturing (Kancherla et al., 2018).
Antioxidant Activities
Similar compounds have been synthesized and their antioxidant properties evaluated. Certain 1,3,4-oxadiazole and imine-containing 1H-benzimidazoles showed significant in vitro antioxidant activities, suggesting potential utility in combating oxidative stress-related diseases (Alp et al., 2015).
Antimicrobial and Docking Studies
Compounds with a thiophene-2-carboxamide structure, similar to the chemical compound , were synthesized and subjected to antimicrobial evaluation and molecular docking studies. These studies provide insights into the potential of these compounds in the development of new antimicrobial agents (Talupur et al., 2021).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, sharing structural features with the compound , have been synthesized and evaluated for their cardiac electrophysiological activity. Certain compounds in this category demonstrated potency comparable to existing selective class III agents, indicating their potential in cardiac arrhythmia treatment (Morgan et al., 1990).
Propriétés
IUPAC Name |
4-[2-[2-(2-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2S/c1-19-6-8-20(9-7-19)17-30-26(34)21-10-12-23(13-11-21)32-15-14-29-27(32)35-18-25(33)31-24-5-3-2-4-22(24)16-28/h2-15H,17-18H2,1H3,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICQHPZWOAHXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((2-((2-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(4-methylbenzyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate hydrochloride](/img/structure/B3004523.png)
![Ethyl 3-[(4-phenyl-1,2,3-thiadiazol-5-yl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3004525.png)
![2-[7-(1-azepanyl)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-(2,3-dimethylphenyl)acetamide](/img/structure/B3004527.png)
![2-hydroxy-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B3004532.png)




![Methyl 5-[[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B3004539.png)


![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3004544.png)
![4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol](/img/structure/B3004545.png)